molecular formula C14H17N5O3S2 B4814100 ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B4814100
M. Wt: 367.5 g/mol
InChI Key: AQKKHVJRCRSHIT-UHFFFAOYSA-N
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Description

ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of acetylacetone with guanidine in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The pyrimidine and thiadiazole rings are then coupled through a series of reactions involving acylation and sulfonation.

    Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The ethyl acetate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The pyrimidine and thiadiazole rings are known to interact with various biological targets, including kinases and other proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine ring structure.

    Thiosemicarbazide: Shares the thiadiazole ring structure.

    Ethyl acetate: Shares the ester functional group.

Uniqueness

ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in the individual components .

Properties

IUPAC Name

ethyl 2-[5-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-4-22-12(21)6-11-18-19-14(24-11)17-10(20)7-23-13-15-8(2)5-9(3)16-13/h5H,4,6-7H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKHVJRCRSHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 4
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

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